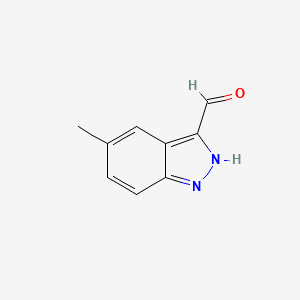

5-methyl-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANNNIQPHXCXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625973 | |

| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-35-4 | |

| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Methyl-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 518987-35-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and significant role as a versatile intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

5-Methyl-1H-indazole-3-carbaldehyde is a solid, light brown to brown in appearance, at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 518987-35-4 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Light brown to brown solid |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |

Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde

The synthesis of 1H-indazole-3-carbaldehyde derivatives can be achieved through the nitrosation of the corresponding indole precursors. This method provides a general and effective route to this class of compounds.

Experimental Protocol: Synthesis via Nitrosation of 5-Methyl-1H-indole

This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives.

Materials:

-

5-Methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2 N HCl (2.7 mmol) to the cooled solution and stir the mixture under an argon atmosphere for 10 minutes.

-

In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol) in DMF (3 mL).

-

Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-methyl-1H-indazole-3-carbaldehyde.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide on the Physicochemical Properties of 5-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1H-indazole-3-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a key pharmacophore in numerous biologically active molecules, acting as a bioisostere of indole and participating in crucial hydrogen bonding interactions within protein binding sites. The aldehyde functional group at the 3-position provides a versatile handle for synthetic modifications, enabling the development of a diverse range of derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Physicochemical Properties

The physicochemical properties of 5-methyl-1H-indazole-3-carbaldehyde are crucial for its handling, formulation, and behavior in biological systems. While experimental data for some properties are limited, a combination of predicted and available data provides a solid foundation for its application in research.

Table 1: Physicochemical Data for 5-methyl-1H-indazole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | Not available | - |

| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [1] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.27 ± 0.40 (Predicted) | [1] |

| LogP | Not available | - |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | General knowledge |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of 5-methyl-1H-indazole-3-carbaldehyde.

Synthesis via Nitrosation of 5-methyl-1H-indole

This procedure is adapted from a general method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles.[2][3]

2.1.1. Materials

-

5-methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon gas

-

Syringe pump

-

Standard laboratory glassware

2.1.2. Procedure

-

To a solution of sodium nitrite (8.0 mmol) in deionized water (4 mL) and DMF (3 mL) at 0°C, slowly add 2 N aqueous HCl (2.7 mmol).

-

Maintain the resulting mixture under an argon atmosphere for 10 minutes.

-

In a separate flask, dissolve 5-methyl-1H-indole (1.0 mmol) in DMF (3 mL).

-

Using a syringe pump, add the solution of 5-methyl-1H-indole to the nitrosating mixture at 0°C over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water (3 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum on an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch, aromatic C-H stretches, the C=O stretch of the aldehyde, and C=C and C-N stretches of the indazole ring.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) to observe fragmentation patterns.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙). Analyze the fragmentation pattern to confirm the structure of the molecule.

Logical Workflow and Pathway Diagrams

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-methyl-1H-indazole-3-carbaldehyde.

Caption: Synthetic and characterization workflow for 5-methyl-1H-indazole-3-carbaldehyde.

This diagram outlines the key stages, from the starting material, through the chemical transformation and purification, to the final product. The subsequent characterization steps using various spectroscopic techniques are also depicted, leading to the final structural confirmation. This visual representation provides a clear and concise overview of the entire process for researchers.

References

Synthesis of 5-Methyl-1H-Indazole-3-Carbaldehyde from 5-Methyl-Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct and efficient method for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde, starting from 5-methyl-indole. The core of this process relies on an optimized nitrosation reaction that facilitates the transformation of the indole ring system into the desired indazole-3-carbaldehyde. This method is notable for its mild conditions and broad applicability to both electron-rich and electron-deficient indoles, offering significant advantages over multi-step synthetic routes.[1][2]

Indazole derivatives are of significant interest in medicinal chemistry, often serving as kinase inhibitors in various therapeutic areas.[2][3][4] The 1H-indazole-3-carbaldehyde scaffold is a key intermediate, providing a versatile chemical handle for the synthesis of a diverse range of polyfunctionalized 3-substituted indazoles.[1][2] This conversion from an indole to an indazole is a valuable strategy in drug design, as indazoles are considered bioisosteres of indoles and can form crucial hydrogen bonds within the hydrophobic pockets of proteins.[1]

Reaction Principle and Mechanism

The synthesis proceeds via the nitrosation of the indole at the C3 position. This is followed by the addition of water at the C2 position, which instigates the opening of the indole's pyrrole ring. The subsequent ring-closure of the intermediate yields the final 1H-indazole-3-carbaldehyde product.[1] A critical aspect of this optimized procedure is the slow, controlled addition of the indole solution to the nitrosating mixture. This technique maintains a low concentration of the nucleophilic indole, which is crucial for minimizing the formation of dimeric side products and maximizing the yield of the desired product.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nitrosation of various substituted indoles, demonstrating the versatility of this method. While specific data for 5-methyl-indole is not detailed in the primary literature, its electron-donating nature suggests that the reaction would proceed efficiently under conditions similar to those used for other electron-rich indoles.

| Entry | Starting Indole | R Group | Reaction Time (h) | Reaction Temperature | Yield (%) |

| 1 | 5-Bromo-indole | 5-Br | 24 | Room Temperature | 96 |

| 2 | 6-Bromo-indole | 6-Br | 24 | Room Temperature | 85 |

| 3 | 5-Methoxy-indole | 5-OCH₃ | 3 | Room Temperature | 91 |

| 4 | 5-Benzyloxy-indole | 5-OBn | 5 | Room Temperature | 91 |

| 5 | 5-Nitro-indole | 5-NO₂ | 6 | 80 °C | 99 |

| 6 | 6-Nitro-indole | 6-NO₂ | 6 | 80 °C | 75 |

Table derived from data presented in referenced literature. Conditions for electron-rich indoles (like 5-methyl-indole would be) typically involve addition at 0°C followed by stirring at room temperature. Electron-deficient indoles require heating to achieve high conversion.[1][2][5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1H-indazole-3-carbaldehydes from indoles via nitrosation.

General Protocol for the Nitrosation of Electron-Rich Indoles (e.g., 5-Methyl-Indole)

This procedure is adapted for a 1 mmol scale of the starting indole.

Materials:

-

5-Methyl-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringe pump

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C using an ice bath.

-

Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol, 2.7 equivalents) to the stirred solution at 0 °C.

-

Continue stirring the resulting mixture under argon at 0 °C for 10 minutes.[1][2]

-

Addition of the Indole: Prepare a solution of 5-methyl-indole (1 mmol, 1 equivalent) in DMF (3 mL).

-

Using a syringe pump, add the 5-methyl-indole solution to the nitrosating mixture at a constant, slow rate over a period of 2 hours, maintaining the reaction temperature at 0 °C.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For electron-rich indoles, the reaction is typically complete within 3 to 24 hours.[2]

-

Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-methyl-1H-indazole-3-carbaldehyde.[1]

Protocol for the Nitrosation of Electron-Deficient Indoles (Example: 5-Nitro-indole)

Procedure:

-

To a solution of sodium nitrite (1.65 g, 24 mmol, 8 equivalents) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equivalents).

-

Maintain the mixture under an argon atmosphere for 10 minutes before adding DMF (9 mL).

-

Add a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equivalent) in DMF (9 mL) to the nitrosating mixture at 0 °C.

-

Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[1]

-

After cooling to room temperature, perform the work-up and purification as described in the general protocol.[1]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Conceptual reaction pathway for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde from 5-methyl-indole.

Caption: Step-by-step experimental workflow for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-methyl-1H-indazole-3-carbaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, chemical formula, and physicochemical properties. A thorough experimental protocol for its synthesis via the nitrosation of 5-methyl-1H-indole is presented. Furthermore, this guide explores the potential biological significance of this compound as a kinase inhibitor, with a focus on its putative interaction with Glycogen Synthase Kinase 3β (GSK-3β) and c-Jun N-terminal Kinase 3 (JNK3) signaling pathways.

Molecular Structure and Chemical Formula

5-methyl-1H-indazole-3-carbaldehyde is a bicyclic aromatic compound featuring an indazole core, which consists of a fused benzene and pyrazole ring system. A methyl group is substituted at the 5-position of the benzene ring, and a carbaldehyde (formyl) group is attached to the 3-position of the pyrazole ring.

Chemical Formula: C₉H₈N₂O[1]

Molecular Weight: 160.17 g/mol [1]

CAS Number: 518987-35-4[1]

Canonical SMILES: Cc1ccc2c(c1)c(nn2)C=O

InChI Key: InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5,10H,1H3

The presence of the indazole scaffold, a known bioisostere of indole, makes this class of compounds particularly relevant in drug discovery. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light brown to brown solid | [] |

| Melting Point | No experimental data available. The related 5-methyl-1H-indazole-3-carboxylic acid has a melting point of 288 °C.[4] | - |

| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [] |

| pKa | 12.27 ± 0.40 (Predicted) | [] |

| Solubility | Soluble in organic solvents such as DMF and Ethyl Acetate. | Inferred from synthesis protocols. |

Table 2: Spectroscopic Data (Predicted and Inferred from Related Compounds)

| Spectroscopy | Predicted/Inferred Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, NH), ~10.2 (s, 1H, CHO), ~8.0 (s, 1H, H4), ~7.6 (d, 1H, H7), ~7.3 (d, 1H, H6), ~2.4 (s, 3H, CH₃). Chemical shifts and coupling constants will vary depending on the solvent and experimental conditions. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~187 (C=O), ~143 (C3), ~141 (C7a), ~132 (C5), ~128 (C6), ~122 (C4), ~111 (C7), ~21 (CH₃). |

| FTIR (cm⁻¹) | ~3200-3000 (N-H stretch), ~3000-2900 (C-H stretch, aromatic and aliphatic), ~1670 (C=O stretch, aldehyde), ~1620, ~1480 (C=C stretch, aromatic), ~1350 (C-N stretch).[5] |

| Mass Spectrometry (EI) | Expected [M]⁺ at m/z 160. Key fragments may include [M-H]⁺ (m/z 159), [M-CHO]⁺ (m/z 131), and fragments corresponding to the indazole core.[6] |

Experimental Protocol: Synthesis of 5-methyl-1H-indazole-3-carbaldehyde

The following protocol is adapted from the optimized procedure for the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.[2][7] This method is advantageous due to its mild conditions and applicability to both electron-rich and electron-deficient indoles.

3.1. Materials and Reagents

-

5-methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Argon gas supply

-

Syringe pump

3.2. Procedure

-

Preparation of the Nitrosating Mixture:

-

In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equivalents) to the cooled solution.

-

Stir the resulting mixture under argon for 10 minutes at 0 °C.

-

-

Addition of the Indole Substrate:

-

In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL).

-

Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at a constant, slow rate over a period of 2 hours, maintaining the temperature at 0 °C.[2]

-

-

Reaction Progression and Work-up:

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain pure 5-methyl-1H-indazole-3-carbaldehyde.

-

3.3. Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-methyl-1H-indazole-3-carbaldehyde.

Biological Significance: Potential as a Kinase Inhibitor

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, with numerous compounds demonstrating potent inhibitory activity against various protein kinases.[7][8] Specifically, indazole-containing molecules have been developed as inhibitors of GSK-3β and JNK3, kinases implicated in a range of pathologies including cancer, neurodegenerative diseases, and inflammatory disorders.[9][10]

4.1. Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Signaling

GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[11] Its dysregulation is associated with various diseases. Indazole-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[9] Inhibition of GSK-3β can lead to the stabilization of proteins like β-catenin, which then translocates to the nucleus to regulate gene expression.[11][12]

Caption: GSK-3β signaling and its inhibition by an indazole derivative.

4.2. Inhibition of c-Jun N-terminal Kinase 3 (JNK3) Signaling

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is a key mediator of neuronal apoptosis in response to stress stimuli.[1][13] The JNK signaling cascade involves a series of upstream kinases (MAP3K and MAP2K) that ultimately activate JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[14][15] Indazole-based compounds have been developed as potent and selective JNK3 inhibitors.[1]

Caption: JNK3 signaling cascade and its inhibition by an indazole derivative.

Conclusion

5-methyl-1H-indazole-3-carbaldehyde is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly kinase inhibitors. This guide has provided a detailed summary of its molecular structure, physicochemical properties, and a robust synthetic protocol. The exploration of its potential role in modulating key signaling pathways such as those governed by GSK-3β and JNK3 highlights the importance of this and related indazole derivatives in future drug discovery and development efforts. Further experimental validation of its biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 4. stenutz.eu [stenutz.eu]

- 5. wwjmrd.com [wwjmrd.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 11. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-1H-indazole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Synthesis, Chemical Properties, and Biological Potential of a Key Kinase Inhibitor Scaffold

Introduction

5-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic aldehyde that has garnered significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore, recognized as a bioisostere of indole, and is a key structural component in numerous kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-methyl-1H-indazole-3-carbaldehyde, with a focus on its role as a versatile intermediate in the synthesis of novel therapeutic agents. The indazole nucleus, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions within the hydrophobic pockets of proteins, particularly kinases.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 518987-35-4 | [2] |

| Appearance | Light brown to brown solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| ¹H NMR (DMSO-d₆, 400 MHz) - Predicted | δ 13.5-14.5 (br s, 1H, NH), 10.1-10.2 (s, 1H, CHO), 7.9-8.1 (s, 1H, H4), 7.5-7.7 (d, 1H, H7), 7.2-7.4 (d, 1H, H6), 2.4-2.5 (s, 3H, CH₃) | Based on analogs in[3] |

| ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted | δ 187-188 (CHO), 142-144 (C7a), 140-142 (C3), 133-135 (C5), 128-130 (C3a), 125-127 (C6), 120-122 (C4), 110-112 (C7), 21-22 (CH₃) | Based on analogs in[3] |

| IR (KBr, cm⁻¹) - Characteristic Peaks | ~3200 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic) | Based on analogs in[3] |

| Mass Spectrum (ESI-MS) - Predicted | m/z 161.07 [M+H]⁺, 159.05 [M-H]⁻ |

Synthesis

The synthesis of 1H-indazole-3-carbaldehydes has historically presented challenges. However, a significant advancement was reported by Chevalier et al. (2018), detailing an optimized, one-pot procedure for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation in a slightly acidic environment.[1] This method is particularly advantageous as it is applicable to both electron-rich and electron-deficient indoles.

Experimental Protocol: Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde from 5-Methyl-1H-indole

This protocol is adapted from the general procedure described by Chevalier et al. (2018).[1]

Materials:

-

5-Methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add 2 N aqueous HCl (2.7 equivalents). Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

In a separate flask, dissolve 5-methyl-1H-indole (1 equivalent) in DMF.

-

Using a syringe pump, add the solution of 5-methyl-1H-indole to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-methyl-1H-indazole-3-carbaldehyde.

Synthetic Workflow Diagram

Biological Significance and Potential Applications

While direct quantitative biological data for 5-methyl-1H-indazole-3-carbaldehyde is scarce in the public domain, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the elaboration into a wide array of derivatives, including but not limited to, carboxamides, hydrazones, and other heterocyclic systems.

Derivatives of indazole-3-carboxamides have shown potent inhibitory activity against various kinases, including p21-activated kinase 1 (PAK1). Aberrant PAK1 signaling is implicated in various cellular processes such as proliferation, survival, and motility, and is a validated target in oncology.

The PAK1 Signaling Pathway

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42. PAK1, a member of the group I PAKs, is activated by various upstream signals, including growth factors and cytokines, which lead to the activation of Rac1/Cdc42. Once activated, PAK1 can phosphorylate a multitude of downstream substrates, influencing several critical cellular pathways.

Key downstream effects of PAK1 activation include:

-

Cytoskeletal Dynamics: PAK1 regulates the actin cytoskeleton through phosphorylation of substrates like LIM kinase (LIMK), leading to changes in cell morphology and motility.

-

Cell Survival: PAK1 can promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. It can also activate the Akt signaling pathway, a central regulator of cell survival.

-

Gene Transcription: PAK1 can influence gene expression by activating transcription factors such as NF-κB.

Given the role of PAK1 in promoting cell proliferation and survival, its inhibition is a promising strategy for cancer therapy.

Conclusion

5-Methyl-1H-indazole-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. The development of efficient synthetic routes has made this and related indazole-3-carbaldehydes more accessible for drug discovery programs. While direct biological activity data for this specific compound is limited, its structural similarity to known kinase inhibitor scaffolds suggests significant potential for the development of potent and selective therapeutic agents targeting signaling pathways, such as the PAK1 pathway, which are implicated in cancer and other diseases. Further investigation into the biological activities of 5-methyl-1H-indazole-3-carbaldehyde and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 5-METHYL-1H-INDAZOLE-3-CARBALDEHYDE, 95%, 10g [scisupplies.eu]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Technical Guide: Solubility Profile of 5-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1H-indazole-3-carbaldehyde, a key intermediate in synthetic and medicinal chemistry. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on physicochemical properties and provides detailed experimental protocols for its determination in common laboratory solvents.

Introduction and Physicochemical Profile

5-methyl-1H-indazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core, a methyl group at the 5-position, and a carbaldehyde group at the 3-position. Its structure dictates its potential for hydrogen bonding (via the N-H group and the carbonyl oxygen) and its overall moderate polarity. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, formulation development, and biological screening assays.

Compound Properties:

-

Molecular Formula: C₉H₈N₂O[1]

-

Molecular Weight: 160.17 g/mol [1]

-

Appearance: Light brown to brown solid[1]

-

pKa: 12.27 ± 0.40 (Predicted)[1]

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" provides a framework for predicting the solubility of 5-methyl-1H-indazole-3-carbaldehyde. The molecule possesses both polar (indazole ring, carbaldehyde) and non-polar (methyl group, benzene ring portion) characteristics.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydrogen bond donor (N-H) and acceptors (N and C=O) suggests potential solubility in polar protic solvents. However, the largely aromatic and non-polar carbon backbone may limit high solubility, especially in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule. Acetone should also serve as a reasonably good solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the compound's significant polarity.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated in these solvents, which can interact with both the polar and non-polar aspects of the molecule.

Below is a diagram illustrating the general principle of solubility prediction.

Quantitative and Qualitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for 5-methyl-1H-indazole-3-carbaldehyde. The table below summarizes the predicted qualitative solubility.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Hydrogen bonding potential is offset by the non-polar aromatic structure. |

| Methanol (MeOH) | Polar Protic | Soluble | Good hydrogen bonding and moderate polarity match. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, effective at solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar aprotic solvent capable of disrupting crystal lattice forces. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, an excellent solvent for many organic compounds. |

| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |

| Ethyl Acetate (EtOAc) | Intermediate Polarity | Soluble | Balances polarity and non-polar character effectively. |

| Dichloromethane (DCM) | Intermediate Polarity | Soluble | Effective for many organic solids of moderate polarity. |

| Chloroform | Intermediate Polarity | Soluble | Similar to DCM. |

| Toluene | Non-Polar | Sparingly Soluble | Mismatch in polarity. |

| Hexane | Non-Polar | Insoluble | Significant polarity mismatch between solute and solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the solubility of 5-methyl-1H-indazole-3-carbaldehyde, adapted from standard laboratory procedures.[2][3][4]

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

5-methyl-1H-indazole-3-carbaldehyde

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 5-methyl-1H-indazole-3-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. For fine suspensions, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

The workflow for this experimental protocol is visualized below.

Safety and Handling

When handling 5-methyl-1H-indazole-3-carbaldehyde, researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[5][6]

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indazole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several marketed drugs.[1] Among the vast chemical space of indazole derivatives, substituted indazole-3-carbaldehydes have garnered significant attention as crucial synthetic intermediates, particularly in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this important class of compounds.

A Historical Perspective: From Fischer's Synthesis to a Modern Pharmacophore

The history of the indazole core dates back to the pioneering work of Emil Fischer, who first reported the synthesis of an indazole derivative.[2] However, the specific focus on indazole-3-carbaldehydes as key building blocks is a more recent development, driven by the demands of modern drug discovery. The realization that the 3-formyl group provides a versatile handle for a wide array of chemical transformations has cemented its importance in the synthesis of complex, biologically active molecules.[1]

Initially, the formylation of the indazole ring at the 3-position proved to be a synthetic challenge. Unlike indoles, direct Vilsmeier-Haack formylation of indazoles is generally ineffective. This synthetic hurdle necessitated the development of alternative strategies, with the nitrosation of corresponding substituted indoles emerging as the most robust and widely adopted method. This transformation represents a significant "scaffold hopping" strategy, allowing chemists to leverage the well-established chemistry of indoles to access the valuable indazole-3-carbaldehyde core.[3]

Synthetic Methodologies: The Nitrosation of Indoles

The primary and most efficient method for the synthesis of a wide variety of substituted 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding substituted 1H-indoles. This reaction proceeds via an electrophilic attack of a nitrosonium ion equivalent at the electron-rich 3-position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde.

General Experimental Protocol: Nitrosation of Substituted Indoles

The following is a generalized protocol adapted from established literature procedures. Specific reaction times, temperatures, and purification methods may vary depending on the nature of the substituent on the indole ring.

Materials:

-

Substituted 1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite in deionized water. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature at 0 °C.

-

Reaction with Indole: In a separate flask, dissolve the substituted indole in DMF.

-

Addition: Slowly add the indole solution to the pre-formed nitrosating mixture at 0 °C over a period of 1-2 hours using a syringe pump. This "reverse addition" is crucial to minimize the formation of dimeric byproducts, a common side reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted 1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The following tables summarize the reaction conditions and spectral data for the synthesis of various substituted 1H-indazole-3-carbaldehydes via the nitrosation of the corresponding indoles.

Table 1: Synthesis of Substituted 1H-Indazole-3-carbaldehydes

| Substituent | Starting Material | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 6-Nitro | 6-Nitroindole | 6 | 80 | 75 |

| 5-Bromo | 5-Bromoindole | 12 | 25 | 85 |

| 6-Fluoro | 6-Fluoroindole | 4 | 25 | 96 |

| 5-Iodo | 5-Iodoindole | 12 | 25 | 78 |

| 7-Methyl | 7-Methylindole | 12 | 25 | 65 |

Table 2: Spectroscopic Data for Selected Substituted 1H-Indazole-3-carbaldehydes

| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |

| 6-Nitro-1H-indazole-3-carbaldehyde | 14.5 (br s, 1H), 10.2 (s, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 8.1 (dd, 1H) | 187.7, 146.9, 144.5, 140.9, 124.0, 122.4, 118.7, 108.6 |

| 5-Bromo-1H-indazole-3-carbaldehyde | 14.2 (br s, 1H), 10.2 (s, 1H), 8.3 (s, 1H), 7.7 (d, 1H), 7.6 (d, 1H) | 187.3, 142.2, 139.7, 129.8, 125.9, 122.5, 115.8, 113.3 |

| 6-Fluoro-1H-indazole-3-carbaldehyde | 14.2 (br s, 1H), 10.2 (s, 1H), 8.2 (dd, 1H), 7.5 (d, 1H), 7.2 (t, 1H) | 187.4, 162.5 (d, J=243 Hz), 144.1, 142.1 (d, J=13 Hz), 123.0 (d, J=11 Hz), 117.8, 113.8 (d, J=26 Hz), 97.4 (d, J=28 Hz) |

Role in Drug Discovery: Targeting Key Signaling Pathways

Substituted indazole-3-carbaldehydes are pivotal starting materials for the synthesis of a multitude of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer and inflammatory diseases. The following diagrams illustrate some of the key pathways targeted by indazole-based drugs.

Many indazole-based compounds function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent the downstream signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and metastasis.

References

- 1. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Core Reaktions of Indazole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, particularly at the aldehyde functional group, allows for a multitude of chemical transformations, paving the way for the development of novel therapeutics, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the fundamental reactions of the indazole-3-carbaldehyde moiety, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction workflows and associated signaling pathways.

Synthesis of Indazole-3-carbaldehyde: The Nitrosation of Indoles

A prevalent and optimized method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives is the nitrosation of indoles. This reaction proceeds under mild, slightly acidic conditions and offers a direct route to the desired aldehyde, minimizing the formation of side products.[1]

General Experimental Protocol: Nitrosation of Indoles[2]

Materials:

-

Substituted indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon gas

-

Syringe pump

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in deionized water and DMF. Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0 °C and stir the resulting mixture under argon for 10 minutes.[2]

-

Addition of Indole: Prepare a solution of the indole (1 equivalent) in DMF.

-

Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[2]

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture. The reaction time and temperature will vary depending on the specific indole substrate. For electron-deficient indoles, heating to 80 °C for several hours may be necessary to ensure complete conversion.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[2]

Quantitative Data: Synthesis of Substituted 1H-Indazole-3-carboxaldehydes[4]

| Starting Indole | Substituent | Electronic Nature | Yield (%) |

| 5-Bromoindole | 5-Br | Electron-withdrawing | 94 |

| 6-Chloroindole | 6-Cl | Electron-withdrawing | 85 |

| 5-Methoxyindole | 5-OMe | Electron-donating | 91 |

| 5-Nitroindole | 5-NO₂ | Strongly electron-withdrawing | 99 (at 80°C) |

| 6-Nitroindole | 6-NO₂ | Strongly electron-withdrawing | 75 (at 80°C) |

Experimental Workflow for Indole Nitrosation

Caption: Workflow for the synthesis of indazole-3-carbaldehyde via indole nitrosation.

Fundamental Reactions of the Aldehyde Moiety

The aldehyde group at the C3 position of the indazole ring is a versatile functional handle for a variety of chemical transformations.[4] These reactions are crucial for the synthesis of diverse compound libraries for drug discovery.

Condensation Reactions

The Knoevenagel condensation involves the reaction of indazole-3-carbaldehyde with active methylene compounds, typically in the presence of a basic catalyst, to yield α,β-unsaturated products.[5]

General Experimental Protocol: [5]

-

Dissolve indazole-3-carbaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) in a suitable solvent like ethanol.

-

Add a catalytic amount of a base, such as piperidine.

-

Stir the mixture at room temperature. The product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath and collect the precipitate by filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes [6]

| Aldehyde | Active Methylene Compound | Yield (%) |

| Benzaldehyde | Malononitrile | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | 96 |

| 4-Methoxybenzaldehyde | Malononitrile | 94 |

| Benzaldehyde | Ethyl Cyanoacetate | 92 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 95 |

Note: While this data is for aromatic aldehydes in general, similar high yields are expected for indazole-3-carbaldehyde under optimized conditions.

The Wittig reaction provides a means to synthesize alkenes from aldehydes. While specific protocols for indazole-3-carbaldehyde are not extensively detailed in readily available literature, general procedures using triphenylphosphine ylides can be adapted.

General Experimental Protocol (Adapted):

-

Generate the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

-

Add a solution of indazole-3-carbaldehyde (1 equivalent) in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting alkene by column chromatography.

Oxidation to Indazole-3-carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters. The Pinnick oxidation is a mild and efficient method for this transformation.[7]

Experimental Protocol: Pinnick Oxidation [7]

-

Dissolve 7-methyl-1H-indazole-3-carboxaldehyde (1 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (5 equivalents) and sodium dihydrogen phosphate (4 equivalents) to the solution.

-

In a separate flask, dissolve sodium chlorite (5 equivalents) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Reduction to (1H-Indazol-3-yl)methanol

Reduction of the aldehyde group yields the corresponding primary alcohol, another valuable building block for further derivatization. Sodium borohydride is a commonly used reducing agent for this purpose.

Experimental Protocol: Reduction with Sodium Borohydride (General)

-

Dissolve indazole-3-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude alcohol, which can be purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method to form C-N bonds, converting the aldehyde into a secondary or tertiary amine. This is typically a one-pot reaction involving the formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[8]

General Experimental Protocol: [8]

-

To a solution of indazole-3-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Synthesis of Indazole-3-carboxamides

Indazole-3-carboxamides are a class of compounds with significant biological activity. They are typically synthesized from the corresponding carboxylic acid.

General Experimental Protocol:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add a coupling agent such as HATU (1.2 equivalents) or HOBt/EDC (1.2 equivalents each) and a base like DIPEA or triethylamine (3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent).

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Synthesis of 1H-Indazole-3-carboxamides

| Amine | Yield (%) |

| Benzylamine | 85 |

| 4-Fluoroaniline | 82 |

| Piperidine | 88 |

| Morpholine | 90 |

Multicomponent Reactions: Synthesis of Pyrazolo[3,4-b]quinolines

Indazole-3-carbaldehyde can participate in multicomponent reactions to construct complex heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-b]quinolines, which are of interest for their potential biological activities.[1][9]

General Experimental Protocol (Adapted): [1]

-

A mixture of an aromatic aldehyde (e.g., indazole-3-carbaldehyde) (1 mmol), dimedone (1 mmol), and a 5-aminopyrazole derivative (1 mmol) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of an acid or base catalyst (e.g., L-proline, H₃PW₁₂O₄₀).[1][10]

-

The reaction mixture is then heated under reflux for a specified time, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Reaction Workflow for Key Derivatizations

Caption: Key synthetic transformations of the indazole-3-carbaldehyde moiety.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

Indazole derivatives are prominent in medicinal chemistry, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling.[11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[3][12] Inhibition of VEGFR signaling is a validated strategy in cancer therapy to cut off the blood supply to tumors. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent VEGFR inhibitors.[12]

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Inhibition of JAK-STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system and cell growth.[1] Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers. Indazole-based compounds have been developed as potent JAK inhibitors.[2]

JAK-STAT Signaling Pathway

Caption: Overview of the JAK-STAT signaling pathway and its inhibition by indazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. shutterstock.com [shutterstock.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indazole-3-carbaldehyde is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic structure, featuring a pyrazole ring fused to a benzene ring, serves as a privileged scaffold in the design of a multitude of biologically active compounds. The indazole nucleus is often considered a bioisostere of indole, capable of forming key hydrogen bond interactions within the active sites of various enzymes, particularly kinases. The presence of a reactive aldehyde group at the 3-position provides a versatile handle for synthetic diversification, allowing for the construction of complex molecular architectures with a wide range of pharmacological activities. This technical guide provides a comprehensive review of the key literature surrounding 5-methyl-1H-indazole-3-carbaldehyde, focusing on its synthesis, chemical properties, and its emerging role in the development of targeted therapeutics.

Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde

The primary and most efficient method for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde involves the nitrosation of its corresponding indole precursor, 5-methyl-1H-indole. This transformation proceeds via a multi-step pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring.

Experimental Protocol: Nitrosation of 5-Methyl-1H-indole

This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[1][2]

Materials:

-

5-Methyl-1H-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Argon atmosphere

-

Syringe pump

Procedure:

-

In a round-bottom flask, a solution of sodium nitrite (8 mmol, 8 equivalents) in deionized water (4 mL) and DMF (3 mL) is prepared and cooled to 0°C.

-

Slowly, 2 N hydrochloric acid (2.7 mmol, 2.7 equivalents) is added to the solution at 0°C, and the mixture is stirred under an argon atmosphere for 10 minutes.

-

A solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL) is then added dropwise to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.

-

Following the addition, the reaction mixture is allowed to stir and warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 5-methyl-1H-indazole-3-carbaldehyde.

While the exact yield for the 5-methyl derivative is not explicitly reported in the reviewed literature, similar reactions with other substituted indoles have reported yields ranging from 78% to 96%.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data of 5-Methyl-1H-indole-3-carbaldehyde [3]

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 148-149 °C |

| Yield | 88% |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.54 (1H, broad s), 9.94 (1H, s), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s) |

Table 2: Spectroscopic Data for a Representative Indazole-3-carbaldehyde (5-Bromo-1H-indazole-3-carboxaldehyde) [2]

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Melting Point | 222 °C |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 10.53 (brs, 1H), 10.26 (s, 1H), 8.52 (d, J = 1.0 Hz, 1H), 7.59 (dd, J = 9.0, 1.5 Hz, 1H), 7.46 (d, J = 9.0 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) | 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 |

| HRMS (ESI-) [M-H]⁻ | Calculated: 222.9507, Found: 222.9507 |

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C3 position of 5-methyl-1H-indazole-3-carbaldehyde is a versatile synthetic handle, enabling a variety of chemical transformations to generate a diverse library of derivatives.

Caption: Synthetic utility of 5-methyl-1H-indazole-3-carbaldehyde.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-methyl-1H-indazole-3-carboxylic acid, a key intermediate for the synthesis of amides and esters.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of 3-(aminomethyl)-5-methyl-1H-indazoles.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of various substituted vinyl groups at the 3-position.

-

Knoevenagel Condensation: Condensation with active methylene compounds yields α,β-unsaturated systems, which are valuable Michael acceptors.

-

Heterocycle Formation: The aldehyde can serve as a precursor for the construction of fused heterocyclic systems through condensation reactions with binucleophiles.

Biological Significance and Therapeutic Potential

The indazole scaffold is a well-established pharmacophore in the field of oncology, with several FDA-approved drugs, such as Axitinib and Pazopanib, targeting protein kinases.[2][4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of indazoles have been shown to inhibit a variety of kinases, including Glycogen Synthase Kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), Janus Kinase (JAK), and Polo-like Kinase 4 (PLK4).[5][6]

The development of resistance to existing kinase inhibitors, often through mutations in the kinase domain, necessitates the discovery of new inhibitor scaffolds. The 5-methyl-1H-indazole-3-carbaldehyde core represents a valuable starting point for the design of novel kinase inhibitors. The methyl group at the 5-position can provide beneficial hydrophobic interactions within the ATP-binding pocket of kinases, while the versatile 3-aldehyde allows for the introduction of various side chains to optimize potency and selectivity.

Caption: Potential mechanism of action for indazole-based kinase inhibitors.

Conclusion

5-Methyl-1H-indazole-3-carbaldehyde is a high-value intermediate for the synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its aldehyde functionality make it an attractive scaffold for medicinal chemists. The established role of the indazole core in kinase inhibition, coupled with the potential for diverse functionalization, positions 5-methyl-1H-indazole-3-carbaldehyde as a key building block in the ongoing quest for more effective and selective cancer therapies. Further exploration of the chemical space accessible from this scaffold is warranted and holds significant promise for the future of drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]

- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 5-Methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 5-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. It includes a summary of commercial suppliers, a detailed experimental protocol for its synthesis, and a visualization of relevant biological signaling pathways where its derivatives may act.

Introduction

5-Methyl-1H-indazole-3-carbaldehyde is a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. The indazole scaffold is recognized as a privileged structure in drug discovery, and the C3-carbaldehyde functional group offers a versatile handle for further chemical modifications. This document serves as a resource for researchers seeking to procure this compound or synthesize it in the laboratory.

Commercial Sourcing

A number of chemical suppliers offer 5-methyl-1H-indazole-3-carbaldehyde. The following table summarizes the offerings from several key vendors, providing details on purity, available quantities, and catalog numbers for easy comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Ambeed (via Dabos) | A112553 | 97% | 1g, 5g, 10g, 25g | 518987-35-4 |

| BLD Pharm | BD104760 | ≥95% | 1g, 5g, 10g | 518987-35-4 |

| SciSupplies | F793297 | 95% | 10g | 518987-35-4 |

| Chem-Impex | 10080895 | ≥95% (HPLC) | Inquire | 518987-35-4 |

| Fluorochem | F793343 | 96% | 100mg, 250mg, 1g, 5g, 10g | 485841-48-3 (isomer) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde, adapted from an optimized procedure for the nitrosation of indoles.[1] This method provides a reliable route to the target compound from commercially available starting materials.

Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde from 5-Methyl-1H-indole

Materials:

-

5-Methyl-1H-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Argon (or other inert gas)

-

Round-bottom flask

-

Syringe pump

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2 N aqueous hydrochloric acid (2.7 mmol, 2.7 equivalents) to the cooled solution while stirring.

-

Maintain the mixture under an argon atmosphere and continue stirring for 10 minutes at 0°C.

-

Addition of 5-Methyl-1H-indole: In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL).

-

Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.

-

Work-up:

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them three times with water, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford pure 5-methyl-1H-indazole-3-carbaldehyde.

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the synthesis of indazole-3-carboxaldehydes and the signaling pathways of p21-activated kinase 1 (PAK1) and Polo-like kinase 4 (PLK4), which are potential targets for kinase inhibitors derived from this scaffold.[2][3][4]

Caption: A flowchart of the synthesis of 5-methyl-1H-indazole-3-carbaldehyde.

Caption: A simplified diagram of the PAK1 signaling pathway.

Caption: The role of PLK4 in the regulation of centrosome duplication.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-methyl-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals